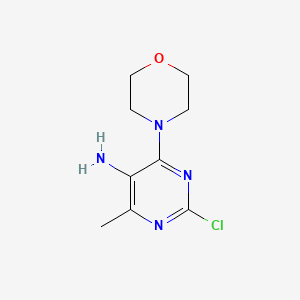
5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-4-methyl-6-(4-morpholinyl)-5-pyrimidinamin ist eine heterocyclische organische Verbindung mit einem Pyrimidinringsystem. Diese Verbindung zeichnet sich durch ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen aus, darunter Chemie, Biologie und Medizin. Ihre einzigartige Struktur, die einen Morpholinring beinhaltet, macht sie für Forscher interessant.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-4-methyl-6-(4-morpholinyl)-5-pyrimidinamin beinhaltet typischerweise die Reaktion von 2-Chlor-4-methyl-6-(4-morpholinyl)pyrimidin mit geeigneten Reagenzien unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Verwendung von Chlorierungsmitteln, um das Chloratom an der 2-Position des Pyrimidinrings einzuführen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört oft der Einsatz von automatisierten Reaktoren und Durchflusssystemen, um konstante Reaktionsparameter zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Chlor-4-methyl-6-(4-morpholinyl)-5-pyrimidinamin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Chloratom an der 2-Position kann durch andere Nucleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen und ihren Oxidationszustand ändern.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung beteiligt sein, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Pyrimidine liefern, während Kupplungsreaktionen Biarylverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-Chlor-4-methyl-6-(4-morpholinyl)-5-pyrimidinamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder als Ligand in biochemischen Assays untersucht.
Industrie: Wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt.
Analyse Chemischer Reaktionen
Types of Reactions
5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Chlor-4-methyl-6-(4-morpholinyl)-5-pyrimidinamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion modulieren. Diese Interaktion beinhaltet oft die Bildung von Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen mit den Zielmolekülen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-4-chlor-6-methylpyrimidin: Ähnlich in der Struktur, aber es fehlt der Morpholinring.
2-Chlor-4-methyl-5-pyrimidinamin: Eine weitere verwandte Verbindung mit geringfügigen strukturellen Unterschieden.
Einzigartigkeit
Das Vorhandensein des Morpholinrings in 2-Chlor-4-methyl-6-(4-morpholinyl)-5-pyrimidinamin unterscheidet es von anderen ähnlichen Verbindungen. Dieses Strukturmerkmal kann seine Bindungsaffinität und Spezifität für bestimmte biologische Zielstrukturen verbessern und es so zu einer wertvollen Verbindung für Forschung und Entwicklung machen.
Eigenschaften
CAS-Nummer |
890094-29-8 |
|---|---|
Molekularformel |
C9H13ClN4O |
Molekulargewicht |
228.68 g/mol |
IUPAC-Name |
2-chloro-4-methyl-6-morpholin-4-ylpyrimidin-5-amine |
InChI |
InChI=1S/C9H13ClN4O/c1-6-7(11)8(13-9(10)12-6)14-2-4-15-5-3-14/h2-5,11H2,1H3 |
InChI-Schlüssel |
KXLKCFIONLTQLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)Cl)N2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



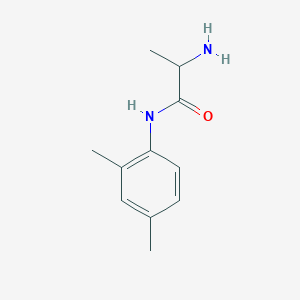
![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)


![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)
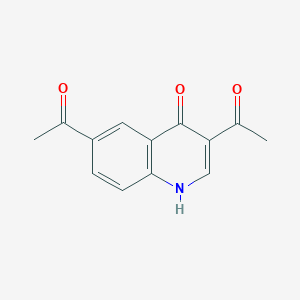
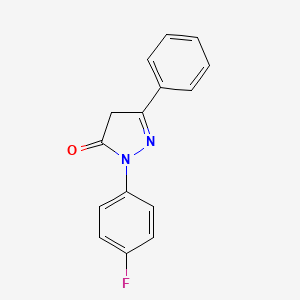

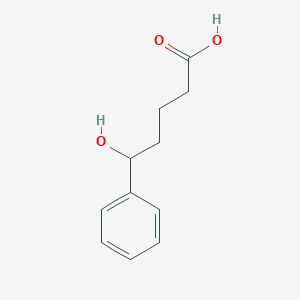
![5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione](/img/structure/B12120734.png)

